2-[(3-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-[(3-Fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to an imidazo[4,5-b]pyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved by cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Methanesulfonyl Group: The imidazo[4,5-b]pyridine core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It is used as a probe to study biological pathways and mechanisms due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar core structure but with a bromophenyl group instead of a fluorophenyl group.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazo[2,1-b][1,3,4]thiadiazole core with different substituents.
Uniqueness
2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H10FN3O2S |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10FN3O2S/c14-10-4-1-3-9(7-10)8-20(18,19)13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) |
InChI Key |
MQPHYVBELXOTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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